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Tellurium (IV) ethoxide - 2017-01-8

Tellurium (IV) ethoxide

Catalog Number: EVT-3472793
CAS Number: 2017-01-8
Molecular Formula: C8H20O4Te
Molecular Weight: 307.8 g/mol
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Product Introduction

Overview

Tellurium (IV) ethoxide, also known as tellurium tetraethoxide, is a yellowish liquid compound with the chemical formula Te(OC₂H₅)₄. It is classified as an alkoxide and is primarily utilized as a precursor in the synthesis of various tellurium-containing materials, particularly in the fields of materials science, electronics, and catalysis. The compound is soluble in organic solvents such as ethanol and ether, making it versatile for various applications .

Source and Classification

Tellurium (IV) ethoxide is derived from tellurium and ethyl alcohol. It is categorized under organometallic compounds due to its combination of organic ethyl groups with a metal center (tellurium). This classification allows it to participate in a variety of chemical reactions typical of both organic and inorganic compounds .

Synthesis Analysis

Methods

The synthesis of tellurium (IV) ethoxide can be achieved through several methods:

  1. Direct Reaction: The most common method involves the direct reaction of tellurium with ethanol under controlled conditions. This process typically requires the presence of an inert atmosphere to prevent oxidation.
  2. Sol-Gel Processing: A significant method for synthesizing tellurium (IV) ethoxide involves sol-gel processing, where tellurium alkoxides are hydrolyzed and condensed to form solid materials. This technique allows for the formation of thin films and nanoparticles by controlling the hydrolysis rate and condensation reactions .

Technical Details

The synthesis often requires specific temperature and pressure conditions to ensure optimal yields. The resulting product is usually purified through distillation or recrystallization to achieve higher purity levels, which are crucial for its applications in electronic devices and photovoltaic cells .

Molecular Structure Analysis

Structure

The molecular structure of tellurium (IV) ethoxide consists of a central tellurium atom bonded to four ethoxy groups (–O–C₂H₅). This tetrahedral geometry is characteristic of many alkoxides and contributes to the compound's reactivity.

Data

  • Molecular Formula: Te(OC₂H₅)₄
  • Molecular Weight: 307.84 g/mol
  • Appearance: Dark yellow liquid
  • Melting Point: <0 °C
  • Boiling Point: 88-90 °C .
Chemical Reactions Analysis

Reactions

Tellurium (IV) ethoxide participates in various chemical reactions, including:

  1. Hydrolysis: Under aqueous conditions, it hydrolyzes to form tellurium dioxide and ethanol:
    Te OC2H5)4+4H2OTeO2+4C2H5OH\text{Te OC}_2\text{H}_5)_4+4\text{H}_2\text{O}\rightarrow \text{TeO}_2+4\text{C}_2\text{H}_5\text{OH}
  2. Condensation Reactions: In sol-gel processing, it can condense to form network structures that are useful in creating thin films or coatings.

Technical Details

The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. The ability to control these parameters allows for tailored properties in the resulting materials .

Mechanism of Action

Process

The mechanism of action for tellurium (IV) ethoxide primarily involves its hydrolysis and subsequent condensation reactions. Upon exposure to moisture or water, the ethoxy groups undergo hydrolysis, releasing ethanol and forming hydroxyl groups that can further react to form oxides or other coordination complexes.

Data

This process is crucial for applications in thin-film fabrication where controlled deposition of tellurium oxides is required for electronic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Liquid
  • Color: Dark yellow
  • Density: Approximately 1.05 g/cm³
  • Solubility: Soluble in organic solvents like ethanol and ether.

Chemical Properties

  • Reactivity: Hydrolyzes in moisture; reacts with acids and bases.
  • Stability: Stable under inert conditions but sensitive to moisture.

These properties make tellurium (IV) ethoxide suitable for various applications in electronics and materials science .

Applications

Tellurium (IV) ethoxide has several scientific uses:

  1. Photovoltaic Cells: It serves as a precursor for producing cadmium telluride solar cells, which are known for their efficiency.
  2. Semiconductors: Used in the fabrication of semiconductor materials due to its conductivity properties.
  3. Thin-Film Transistors: Essential in manufacturing components for flat-panel displays such as liquid crystal displays and organic light-emitting diodes.
  4. Catalysis: Employed in various catalytic processes due to its unique chemical properties .
Synthesis and Processing Methodologies

Sol-Gel Processing Pathways for Tellurite Material Fabrication

Tellurium (IV) ethoxide (Te(OC₂H₅)₄) serves as a critical precursor for producing tellurite glasses and thin films via sol-gel routes. Its extreme moisture sensitivity necessitates strict anhydrous conditions during processing, as uncontrolled hydrolysis triggers rapid precipitation of tellurium dioxide (TeO₂) rather than forming stable sols [1] [4]. To mitigate this, modifiers like citric acid or diols (e.g., 1,2-propanediol) are employed, which chelate tellurium atoms through coordination bonds. Citric acid stabilizes tellurium isopropoxide analogues by forming Te–O–C bonds, slowing hydrolysis kinetics and enabling homogeneous gel formation at modification ratios (R = [citric acid]/[Te]) between 0.3–1.0 [4]. Similarly, diol modifiers create bridging complexes that reduce the precursor’s electrophilicity [1].

Post-stabilization, controlled hydrolysis at water-to-precursor ratios (W) of 4–10 yields transparent sols suitable for dip- or spin-coating. Aging these sols produces gels that, upon drying and thermal treatment (300–400°C), crystallize into paratellurite (γ-TeO₂) thin films with high refractive indices (>2.0) and optical transparency from UV to near-infrared wavelengths [1] [4]. The table below summarizes key sol-gel parameters:

Table 1: Sol-Gel Processing Parameters for Tellurium (IV) Ethoxide-Derived Films

ParameterOptimal RangeImpact on Material Properties
Modifier Ratio (R)0.3–1.0Prevents precipitation; enables homogeneous gel formation
Water Ratio (W)4–10Controls hydrolysis rate; minimizes particle aggregation
Firing Temperature340–400°CConverts gels to crystalline TeO₂; eliminates organic residues
AtmosphereAir/ArgonArgon reduces metallic Te impurities; air promotes oxide formation [1]

Hydrothermal and Solvothermal Synthesis of Hybrid Tellurium-Based Compounds

Hydrothermal methods leverage aqueous or mixed-solvent systems at elevated temperatures (120–200°C) to convert Tellurium (IV) ethoxide into crystalline tellurites or elemental tellurium nanostructures. In one approach, tellurium recovered from thermoelectric waste (e.g., Bi₂Te₃) is processed into H₆TeO₆, which reacts with reducing agents (ascorbic acid) under hydrothermal conditions to form uniform tellurium nanorods (44.6 nm diameter) when polyvinylpyrrolidone (PVP) is present as a capping agent [2]. The pH critically determines morphology: acidic conditions (pH 1–3) favor nanorods, while neutral/alkaline conditions yield irregular particles.

For hybrid oxides, non-aqueous solvothermal routes enable complex tellurite frameworks. Vanadium tellurite (V₄Te₄O₁₈), synthesized by reacting V₂O₅ with Te(OC₂H₅)₄ in ethanol/water mixtures at 180°C, forms a 3D tunnel structure where VO₆ octahedra and TeO₄ "see-saws" share edges/corners. This material crystallizes directly without glass formation, offering insights into connectivity patterns for semiconducting tellurite glasses [5].

Non-Hydrolytic Routes for Controlled Condensation Reactions

Non-hydrolytic pathways bypass water-induced side reactions by employing dehydration agents or thermal decomposition. Tellurium (IV) ethoxide decomposes at 340°C under argon to form crystalline TeO₂, whereas in air, metallic tellurium intermediates emerge at lower temperatures (200–300°C) before oxidizing to TeO₂ [1]. This route enables direct solid-state crystallization without sol formation.

In vapor-phase deposition (ALD/CVD), Tellurium (IV) ethoxide’s volatility (boiling point 88–90°C at 2 mmHg) facilitates its use as a tellurium source. When co-injected with germanium or antimony precursors, it forms phase-change materials like GeSbTe films. Its low decomposition temperature (<500°C) allows deposition on heat-sensitive substrates [8]. Key advantages include:

  • Controlled stoichiometry: Ethoxide ligands cleanly dissociate, minimizing carbon contamination.
  • High precursor utilization: Vapor pressure (0.1–1 Torr at 80°C) enables efficient mass transport [8].

Role of Modifiers and Stabilizers in Precursor Reactivity

Modifiers suppress Tellurium (IV) ethoxide’s reactivity via:

  • Chelation: Citric acid binds Te⁴⁺ through carboxylate groups, increasing hydrolysis activation energy [4].
  • Steric hindrance: Bulky diols (e.g., 1,2-propanediol) shield the metal center, slowing nucleophilic attack [1].
  • Solvent effects: Anhydrous ethanol/isopropanol dilute the precursor, reducing uncontrolled condensation [7].

Stabilizers like PVP also prevent nanoparticle aggregation during hydrothermal growth by adsorbing onto crystallite surfaces, directing anisotropic growth into nanorods [2]. Without stabilizers, rapid precipitation occurs, yielding polydisperse particles unsuitable for device integration.

Comparative Analysis of Tellurium (IV) Ethoxide vs. Alternative Tellurium Precursors

Table 2: Comparison of Tellurium Precursors for Material Synthesis

PrecursorAdvantagesLimitationsIdeal Applications
Tellurium (IV) ethoxideHigh volatility; clean decomposition; soluble in alcoholsExtremely moisture-sensitive; requires stabilizersALD/CVD; sol-gel thin films [1] [8]
Telluric acid (H₆TeO₆)Air-stable; forms aqueous solutionsHigh crystallization temperature (>500°C); low solubilityHydrothermal nanorods [2]
Tellurium dichloride (TeCl₄)Reactive for nanoparticle synthesisCorrosive; forms HCl byproductsSolution-phase quantum dots
Tellurium dioxide (TeO₂)Low-cost; non-toxicRequires high temperatures for reduction/sinteringMelt-quenched bulk glasses

Tellurium (IV) ethoxide outperforms alternatives in vapor-phase deposition due to its volatility and in sol-gel processes where molecular-level mixing is critical. However, its sensitivity makes it less practical than H₆TeO₆ for aqueous synthesis. Market analysis indicates dominance in electronics (85–99% purity grades), driven by demand for high-purity precursors in thin-film photovoltaics and semiconductors [6] [10].

Properties

CAS Number

2017-01-8

Product Name

Tellurium (IV) ethoxide

IUPAC Name

(triethoxy-λ4-tellanyl)oxyethane

Molecular Formula

C8H20O4Te

Molecular Weight

307.8 g/mol

InChI

InChI=1S/C8H20O4Te/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3

InChI Key

WHZBKPRMXKULAN-UHFFFAOYSA-N

SMILES

CCO[Te](OCC)(OCC)OCC

Canonical SMILES

CCO[Te](OCC)(OCC)OCC

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